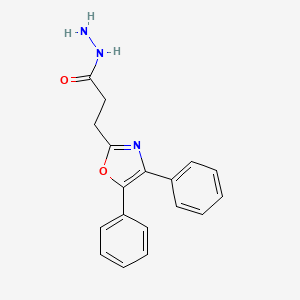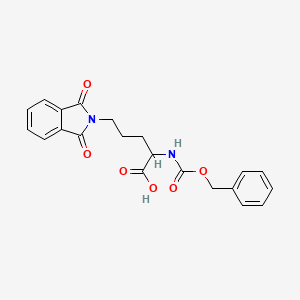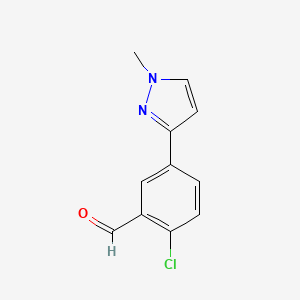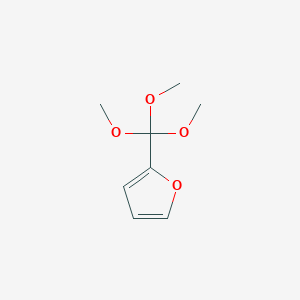
2-(Trimethoxymethyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trimethoxymethyl)furan is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom and four carbon atoms. This specific compound, this compound, has the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol . Furans and their derivatives have gained significant attention due to their diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 2-(Trimethoxymethyl)furan can be achieved through several synthetic routes. One common method involves the cycloisomerization of n-perfluoro alkyl 1,2-allenyl ketones in the presence of a gold chloride (AuCl) catalyst . Another approach is the Suzuki–Miyaura cross-coupling reaction starting from 2-bromo-5-nitro furan with hydroxy phenyl boronic acids under microwave irradiation in the presence of palladium tetrakis(triphenylphosphine) (Pd(PPh3)4) and potassium carbonate (K2CO3) . These methods highlight the versatility and efficiency of modern synthetic techniques in producing furan derivatives.
Chemical Reactions Analysis
2-(Trimethoxymethyl)furan undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4) . The furan ring can also participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted furans . Major products formed from these reactions include furanic acids, alcohols, and other functionalized furans .
Scientific Research Applications
2-(Trimethoxymethyl)furan has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, furan derivatives have shown promising antibacterial, antifungal, and antiviral activities . These compounds are also explored for their potential use in developing new therapeutic agents for various diseases . In the industrial sector, furans are utilized in the production of polymers, resins, and other materials .
Mechanism of Action
The mechanism of action of 2-(Trimethoxymethyl)furan involves its interaction with specific molecular targets and pathways. For instance, furan derivatives can inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function . The exact molecular targets and pathways may vary depending on the specific application and the structure of the furan derivative . Further research is needed to fully elucidate the detailed mechanisms by which these compounds exert their effects.
Comparison with Similar Compounds
2-(Trimethoxymethyl)furan can be compared with other similar compounds such as 2,5-furan-dicarboxylic acid (2,5-FDCA) and 2,5-dimethylfuran (2,5-DMF) . These compounds share the furan ring structure but differ in their functional groups and properties. For example, 2,5-FDCA is a promising renewable intermediate chemical used in the production of bio-based plastics, while 2,5-DMF is explored as a potential biofuel .
Properties
Molecular Formula |
C8H12O4 |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
2-(trimethoxymethyl)furan |
InChI |
InChI=1S/C8H12O4/c1-9-8(10-2,11-3)7-5-4-6-12-7/h4-6H,1-3H3 |
InChI Key |
GVWRLUWVYXKONN-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CO1)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (3aR,5R,6R,6aR)-6-bromo-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[d]oxazole-5-carboxylate](/img/structure/B13898620.png)
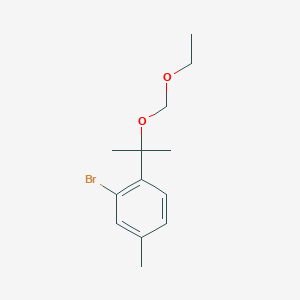
![[3,5-Bis[(2,2,2-trifluoroacetyl)oxy]-1-adamantyl] 2-methylprop-2-enoate](/img/structure/B13898622.png)
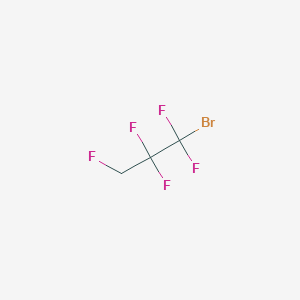


![Methyl cis-5-benzyl-3,4,6,6A-tetrahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate](/img/structure/B13898645.png)
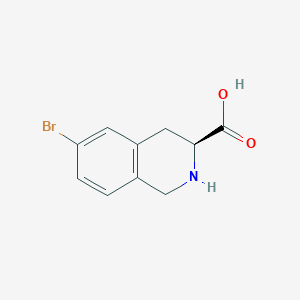
![2-benzyl-4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B13898664.png)
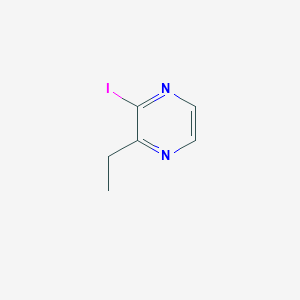
![N-[(Benzyloxy)carbonyl]-L-leucyl-N-{(1R)-3-methyl-1-[(1S,2R,6S,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]dec-4-yl]butyl}-D-leucinamide](/img/structure/B13898686.png)
